molecular formula C8H15NO3 B12661840 4-Hydroxybutyl 3-amino-2-butenoate CAS No. 85237-81-6

4-Hydroxybutyl 3-amino-2-butenoate

Cat. No.: B12661840
CAS No.: 85237-81-6
M. Wt: 173.21 g/mol
InChI Key: ZYHAPCXGXNLQDF-SREVYHEPSA-N
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Description

4-Hydroxybutyl 3-amino-2-butenoate is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol. It is categorized as a heterocyclic organic compound and is known for its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybutyl 3-amino-2-butenoate typically involves the esterification of 3-amino-2-butenoic acid with 4-hydroxybutanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The reaction can be represented as follows:

3-Amino-2-butenoic acid+4-Hydroxybutanol4-Hydroxybutyl 3-amino-2-butenoate+Water\text{3-Amino-2-butenoic acid} + \text{4-Hydroxybutanol} \rightarrow \text{this compound} + \text{Water} 3-Amino-2-butenoic acid+4-Hydroxybutanol→4-Hydroxybutyl 3-amino-2-butenoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybutyl 3-amino-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-oxobutyl 3-amino-2-butenoate.

    Reduction: Formation of 4-hydroxybutyl 3-amino-2-butane.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-Hydroxybutyl 3-amino-2-butenoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Hydroxybutyl 3-amino-2-butenoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The pathways involved may include enzyme inhibition or activation, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybutyl 3-amino-2-butane
  • 4-Hydroxybutyl 3-amino-2-butenoic acid
  • 4-Hydroxybutyl 3-amino-2-butenoate derivatives

Uniqueness

This compound is unique due to its specific structural arrangement, which allows for diverse chemical reactivity and potential biological activity. Its combination of hydroxyl, amino, and ester functional groups provides a versatile platform for various applications in research and industry .

Properties

CAS No.

85237-81-6

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

4-hydroxybutyl (Z)-3-aminobut-2-enoate

InChI

InChI=1S/C8H15NO3/c1-7(9)6-8(11)12-5-3-2-4-10/h6,10H,2-5,9H2,1H3/b7-6-

InChI Key

ZYHAPCXGXNLQDF-SREVYHEPSA-N

Isomeric SMILES

C/C(=C/C(=O)OCCCCO)/N

Canonical SMILES

CC(=CC(=O)OCCCCO)N

Origin of Product

United States

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